2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This method is favored due to its efficiency and the availability of starting materials.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: Further cyclization reactions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. Substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A broader class of compounds with similar core structures but different substituents.
Imidazo[2,1-a]pyridine: Another related class with slight structural variations.
Pyrrolo[1,2-a]pyrazine: A different heterocyclic system with comparable reactivity
Uniqueness: 2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential for diverse applications. Its specific substitution pattern also contributes to its distinct biological and chemical properties .
Properties
Molecular Formula |
C13H8ClFN2 |
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Molecular Weight |
246.67 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClFN2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H |
InChI Key |
TVEDVZZSKKWUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)F |
Origin of Product |
United States |
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